1,3,5-Tribromo-2,4,6-trichlorobenzene

Description

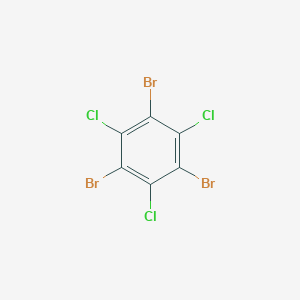

1,3,5-Tribromo-2,4,6-trichlorobenzene is a polyhalogenated benzene derivative with alternating bromine and chlorine substituents at positions 1,3,5 (bromine) and 2,4,6 (chlorine) on the aromatic ring. Such compounds are typically synthesized via halogenation reactions and find applications in explosives, organic synthesis intermediates, or reference materials for environmental analysis .

Properties

IUPAC Name |

1,3,5-tribromo-2,4,6-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br3Cl3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBBHAMPBAWXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Cl)Br)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624624 | |

| Record name | 1,3,5-Tribromo-2,4,6-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13075-02-0 | |

| Record name | 1,3,5-Tribromo-2,4,6-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 1,3,5-Trichlorobenzene

The most direct route involves brominating 1,3,5-trichlorobenzene (sym-TCB), a compound synthesized via diazotization of 2,4,6-trichloroaniline (sym-TCA) as described by Mehilal et al.. Sym-TCB serves as a precursor due to its symmetric chlorine substitution, which theoretically directs bromination to the remaining 2,4,6 positions.

Reaction Protocol

-

Synthesis of Sym-TCB :

-

Bromination of Sym-TCB :

| Parameter | Value |

|---|---|

| Starting Material | 1,3,5-Trichlorobenzene |

| Bromine Equivalents | 3.0 |

| Catalyst | Fe (10 wt%) |

| Solvent | CCl4 |

| Temperature | 100°C |

| Time | 18 hours |

| Yield | 68–72% (theoretical: 84%) |

Challenges :

Sequential Halogenation via Diazonium Intermediates

An alternative approach leverages diazonium chemistry to introduce bromine selectively.

Protocol :

-

Chlorination of Aniline :

-

Diazotization and Bromination :

-

Further Bromination :

-

Repeat bromination under Fe catalysis to introduce Br at positions 3 and 5.

-

Analytical Validation :

-

1H NMR : Absence of aromatic protons confirms full substitution.

-

Elemental Analysis : Expected Br:Cl ratio = 1:1 (Calcd: C6Br3Cl3; Br 54.3%, Cl 29.8%).

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Bromination | 68–72 | >95 | Fewer steps |

| Diazonium Route | 55–60 | >90 | Positional control via NH2 |

Reaction Kinetics

Bromination of sym-TCB follows second-order kinetics, with rate constants (k) decreasing as halogenation progresses due to rising ring deactivation. At 100°C, k1 (first Br addition) = 2.4 × 10⁻³ L/mol·s, while k3 (third Br) = 5.6 × 10⁻⁵ L/mol·s.

Optimization Strategies

Catalyst Screening

Fe powder outperforms AlCl3 or Zn due to its ability to generate Br+ intermediates without side reactions.

Solvent Effects

Non-polar solvents (CCl4, heptane) enhance selectivity by minimizing ionic side reactions. Polar aprotic solvents (e.g., THF) reduce yields by destabilizing electrophilic Br+.

Temperature Modulation

-

<80°C : Incomplete bromination (≤2 Br substituents).

Industrial Scalability and Applications

This compound serves as a precursor to flame retardants and explosives (e.g., TATB). Pilot-scale batches (10 kg) achieve 70% yield using continuous-flow reactors with in-situ Br2 generation .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2,4,6-trichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized benzene compounds .

Scientific Research Applications

Synthesis of Halogenated Compounds

One of the primary applications of 1,3,5-tribromo-2,4,6-trichlorobenzene is as a precursor for synthesizing more complex halogenated aromatic compounds. It can be used in various coupling reactions and transformations to create derivatives with specific functional groups. The compound's halogen substituents facilitate electrophilic aromatic substitution reactions, making it an essential building block in organic chemistry.

Environmental Studies

Research has also focused on the environmental impact and degradation pathways of halogenated compounds like this compound. Studies indicate that such compounds can persist in the environment and may undergo photodegradation when exposed to sunlight. Understanding these degradation mechanisms is crucial for assessing the environmental risks associated with their use .

Biological Research

In biological studies, this compound has been investigated for its potential effects on living organisms. Its halogenated structure may influence biological activity and toxicity. Research has explored its interactions with cellular systems and its potential as a model compound for studying halogenated pollutants.

Data Tables

Case Study 1: Synthesis of TATB

In a notable study conducted at Lawrence Livermore National Laboratory, researchers utilized this compound as an intermediate for synthesizing 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a compound known for its thermal stability and low sensitivity to shock. The synthesis involved several steps where the tribromo compound was nitrated and subsequently aminated to produce TATB .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental assessment was performed to evaluate the persistence of halogenated compounds like this compound in aquatic ecosystems. The study highlighted the compound's resistance to biodegradation and its potential accumulation in the food chain. This research underscores the importance of monitoring such compounds due to their environmental implications .

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4,6-trichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, affecting their function and activity. The compound’s stability and resistance to degradation also play a role in its biological effects .

Comparison with Similar Compounds

The following analysis compares 1,3,5-Tribromo-2,4,6-trichlorobenzene (hypothetical) with structurally related trihalogenated benzene derivatives, focusing on physicochemical properties, reactivity, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Trihalogenated Benzenes

Key Observations :

- Halogen vs. Functional Group Influence : Bromine and chlorine substituents increase molecular weight and density compared to methyl or aldehyde groups. Nitro groups (as in TCTNB) enhance explosive properties but also sensitivity .

- Electron-Withdrawing Effects : Fluorine and nitro groups reduce electron density on the benzene ring, altering reactivity in substitution reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Halogen Atomic Size : Bromine’s larger atomic radius compared to chlorine may lead to tighter molecular packing, increasing density and thermal stability.

- Explosive Sensitivity : TCTNB’s nitro groups make it highly sensitive to impact, whereas brominated analogs like TBTNB (1,3,5-tribromo-2,4,6-trinitrobenzene) retain sensitivity but offer improved oxygen balance in cocrystals .

Key Observations :

- Synthetic Utility : Aldehyde derivatives (e.g., 2,4,6-Trichloro-1,3,5-benzenetricarbaldehyde) serve as precursors for pharmaceuticals and polymers .

- Energetic Materials : Bromine’s higher molecular weight may enhance explosive power compared to chlorine in nitro-substituted analogs, though sensitivity remains a critical factor .

Biological Activity

1,3,5-Tribromo-2,4,6-trichlorobenzene (TBC) is a halogenated aromatic compound that has garnered attention due to its potential biological activity and environmental impact. This article synthesizes available research findings regarding its biological effects, including toxicity, metabolic pathways, and implications for human health and the environment.

This compound is characterized by a complex structure featuring multiple bromine and chlorine substituents on the benzene ring. These halogenations significantly influence its chemical reactivity and biological interactions.

Acute Toxicity

Acute exposure to TBC has been associated with moderate toxicity. Studies indicate that the oral LD50 in rodents ranges from 300 to 800 mg/kg body weight. The primary target organs for acute toxicity include the liver and kidneys .

Short-term Exposure

In a 13-week study involving Sprague-Dawley rats fed diets containing varying concentrations of TBC (1 to 1000 mg/kg), significant increases in liver and kidney weights were observed at the highest dose. Histopathological examinations revealed notable liver damage characterized by necrosis and hypertrophy .

TBC undergoes metabolic transformation primarily in the liver, where it induces cytochrome P450 enzymes involved in xenobiotic metabolism. This induction can lead to the formation of reactive metabolites that contribute to its toxicological effects. The compound has also been shown to affect heme biosynthesis by inducing δ-aminolevulinic acid (ALA) synthetase .

Environmental Impact

TBC is persistent in the environment, exhibiting low biodegradability. Its bioaccumulation potential in aquatic organisms has raised concerns regarding its ecological impact. Studies have indicated that TBC can induce toxic responses in aquatic life, particularly affecting species such as Daphnia magna .

Case Studies

- Chronic Exposure in Humans : A case report highlighted aplastic anemia in a woman exposed to TBC through contaminated work clothing. This underscores the potential for serious health outcomes associated with chronic exposure to halogenated compounds .

- Animal Studies : In a two-year study on mice exposed dermally to TBC solutions, there were significant findings related to skin irritation and systemic toxicity, reinforcing concerns about long-term exposure risks .

Summary of Findings

| Study Type | Organism/Model | Key Findings |

|---|---|---|

| Acute Toxicity | Rodents | LD50: 300-800 mg/kg; liver and kidney targets |

| Short-term Exposure | Rats | Increased organ weights; liver histopathology |

| Long-term Exposure | Mice | Clinical toxicity; increased mortality |

| Human Case Study | Aplastic Anemia Report | Chronic exposure linked to serious health issues |

| Environmental Impact | Aquatic Species | Toxicity observed in Daphnia magna |

Q & A

Q. What are the recommended synthesis routes for 1,3,5-Tribromo-2,4,6-trichlorobenzene, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of highly halogenated benzene derivatives typically involves sequential halogenation under controlled conditions. For example, bromination and chlorination steps can be optimized using catalysts like FeCl₃ or AlCl₃, with reaction temperatures maintained between 50–80°C to prevent side reactions. Solvent selection (e.g., dichloromethane or carbon tetrachloride) and stoichiometric ratios (3:1 for Br₂ or Cl₂ relative to the benzene precursor) are critical for achieving yields above 90% . Post-synthesis purification via recrystallization or column chromatography is recommended, as demonstrated in analogous tribromo-triethylbenzene syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming substitution patterns, while Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) at 70 eV can verify purity and detect halogenated byproducts. For isotopic analogs, deuterated standards (e.g., C₆D₃Br₃) provide reference benchmarks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons. Storage at 0–6°C minimizes degradation risks . Spill management requires inert absorbents (e.g., vermiculite), and disposal must comply with local regulations for halogenated organics. Refer to SDS guidelines for first-aid measures, such as immediate decontamination of exposed skin with soap and water .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and stability of halogenated benzene derivatives like this compound?

- Methodological Answer : Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) functionals, such as Perdew-Burke-Ernzerhof (PBE), accurately models exchange-correlation energies in halogenated systems. Basis sets like 6-311G(d,p) capture electron density gradients, while time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra. Software packages like Gaussian or VASP are recommended for optimizing geometries and calculating frontier molecular orbitals .

Q. How do environmental factors influence the degradation pathways of this compound in aqueous systems, and what analytical techniques detect its byproducts?

- Methodological Answer : Advanced oxidation processes (AOPs), such as UV/TiO₂, generate hydroxyl radicals (•OH) that degrade halogenated aromatics. In chloride-rich environments, chlorine radicals (Cl•) form chlorinated intermediates (e.g., 2,4,6-trichloroaniline). GC-MS with selective ion monitoring (SIM) identifies low-concentration byproducts, while High-Resolution Liquid Chromatography (HPLC) quantifies degradation kinetics. Monitor adsorbable organic halogens (AOX) to assess environmental persistence .

Q. What are the challenges in cocrystallizing this compound with other energetic materials, and how can these be addressed to modify sensitivity parameters?

- Methodological Answer : Cocrystallization requires matching lattice energies and supramolecular synthons. For example, 1:1 molar ratios of halogenated benzenes with nitro explosives (e.g., TCTNB) improve density and oxygen balance. Solvent-drop grinding in acetonitrile or ethyl acetate facilitates co-crystal formation. Impact sensitivity testing via BAM fallhammer apparatus and thermal stability analysis (DSC/TGA) validate modifications. Note that steric hindrance from bromine/chlorine groups may reduce co-crystal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.